

# Preclinical Efficacy of Brepocitinib P-Tosylate in Psoriasis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Brepocitinib (PF-06700841), a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), has emerged as a promising therapeutic candidate for the treatment of psoriasis.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of **Brepocitinib P-Tosylate** in various psoriasis models. It details the in vitro inhibitory activity of the compound, its mechanism of action through the modulation of key cytokine signaling pathways, and the established experimental protocols for evaluating its efficacy in vivo. While specific quantitative in vivo efficacy data for Brepocitinib in psoriasis models is not publicly available, this guide outlines the standard methodologies and expected outcomes based on its demonstrated mechanism of action.

# Introduction to Brepocitinib and its Mechanism of Action

Psoriasis is a chronic autoimmune inflammatory skin disease driven by the dysregulation of multiple cytokine pathways.[3] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a central pathogenic pathway in psoriasis.[3] TYK2 and JAK1 are critical intracellular signaling molecules that mediate the effects of several pro-inflammatory cytokines implicated in psoriasis, including IL-12, IL-23, and Type I interferons (IFNs).[1][3]



Brepocitinib selectively inhibits TYK2 and JAK1, thereby blocking the downstream signaling cascades of these key cytokines.[1][2] This dual inhibition is believed to provide a broader and more potent anti-inflammatory effect compared to the inhibition of a single JAK enzyme. By targeting both TYK2 and JAK1, Brepocitinib effectively suppresses the production of pathogenic cytokines such as IL-17 and IL-22, which are major drivers of keratinocyte hyperproliferation and inflammation in psoriatic lesions.[4]

### In Vitro Efficacy of Brepocitinib

The preclinical efficacy of Brepocitinib has been established through a series of in vitro assays that demonstrate its potent inhibitory activity on its target kinases and relevant cytokine signaling pathways.

### **Enzymatic and Cellular Assays**

Brepocitinib has been shown to be a potent inhibitor of TYK2 and JAK1 enzyme activity. Furthermore, its activity has been confirmed in cellular assays that measure the inhibition of cytokine-induced signaling.



| Assay Type                                  | Target                                     | IC50 (nM) | Source |
|---------------------------------------------|--------------------------------------------|-----------|--------|
| Enzymatic Assay                             | JAK1                                       | 17        | [1]    |
| Enzymatic Assay                             | TYK2                                       | 23        | [1]    |
| Enzymatic Assay                             | JAK2                                       | 77        | [1]    |
| Enzymatic Assay                             | JAK3                                       | 6490      | [1]    |
| Human Whole Blood<br>Assay                  | IL-12/pSTAT4<br>(TYK2/JAK2)                | 65        | [1]    |
| Human Whole Blood<br>Assay                  | IL-23/pSTAT3<br>(TYK2/JAK2)                | 120       | [1]    |
| Human Whole Blood<br>Assay                  | IL-6/pSTAT1 (CD3+<br>cells)                | 81        | [1]    |
| Human Whole Blood<br>Assay                  | IL-6/pSTAT3 (CD3+<br>cells)                | 641       | [1]    |
| Human Whole Blood<br>Assay                  | IL-15/pSTAT5<br>(JAK1/JAK3)                | 238       | [1]    |
| Human Whole Blood<br>Assay                  | IL-21/pSTAT3<br>(JAK1/JAK3)                | 204       | [1]    |
| Human Whole Blood<br>Assay                  | EPO/pSTAT5<br>(JAK2/JAK2)                  | 577       | [1]    |
| Human Whole Blood<br>Assay                  | IL-10/pSTAT3<br>(TYK2/JAK1)                | 305       | [1]    |
| Human Whole Blood<br>Assay                  | IL-27/pSTAT3<br>(JAK1/JAK2/TYK2)           | 86        | [1]    |
| PBMC Assay (Dermatomyositis Patients)       | IFNα-induced<br>STAT1/3<br>phosphorylation | 4         | [5][6] |
| PBMC Assay<br>(Dermatomyositis<br>Patients) | IFNβ-induced<br>STAT1/3<br>phosphorylation | 2         | [5][6] |



PBMC Assay (Dermatomyositis Patients)

IL-6-induced STAT1/3 phosphorylation

≤ 30

[5][6]

# Experimental Protocol: In Vitro Inhibition of Cytokine Signaling in Human Epidermal Keratinocytes

This protocol describes a typical in vitro experiment to assess the effect of Brepocitinib on inflammatory signaling in human skin cells.

- Cell Line: Primary Human Epidermal Keratinocytes (HEKa).
- Treatment:
  - Pre-treat HEKa cells with Brepocitinib at concentrations of 130 nM (approximating the unbound average concentration of a 30 mg once-daily dose) or 1 μM for 2 hours.
- Stimulation:
  - Stimulate the pre-treated cells with one of the following for 24 hours:
    - Type I IFN (1 ng/mL)
    - IFN-y (10 ng/mL)
    - A combination of Type I IFN and IFN-y.
- Endpoint Analysis:
  - Western Blotting: Assess the phosphorylation status of STAT1 and STAT3 to determine the inhibition of the JAK-STAT signaling pathway.
  - qPCR: Quantify the transcript levels of psoriasis-relevant inflammatory mediators such as IL-6, IL-12, CXCL10 (IP-10), CCL2 (MCP-1), and ICAM-1.
  - Flow Cytometry: Use Annexin V staining to quantify apoptosis and assess the cytoprotective effect of Brepocitinib against IFN-induced cell death.



### **Preclinical In Vivo Psoriasis Models**

Animal models are crucial for evaluating the in vivo efficacy of anti-psoriatic drug candidates. The imiquimod (IMQ)-induced and IL-23-induced mouse models are two of the most widely used and relevant models for studying psoriasis pathogenesis and for the preclinical testing of novel therapeutics.

### **Imiquimod (IMQ)-Induced Psoriasis Model**

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.[3]

- Animal Strain: BALB/c or C57BL/6 mice.
- Induction of Psoriasis-like Inflammation:
  - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and right ear of the mice for 5-7 consecutive days.
- Treatment:
  - Administer Brepocitinib orally (e.g., 3, 10, 30 mg/kg) or topically once or twice daily, starting from the first day of imiquimod application. A vehicle control group should be included.
- Endpoint Analysis:
  - Clinical Scoring: Daily monitor and score the severity of erythema, scaling, and skin thickness of the back and ear skin on a scale of 0 to 4.
  - Ear Thickness: Measure the thickness of the right (treated) and left (untreated) ears daily using a digital micrometer. The change in ear thickness (Right ear - Left ear) is a primary clinical endpoint.
  - Histopathology: At the end of the study, collect ear and back skin tissues for histopathological analysis (H&E staining) to measure epidermal thickness (acanthosis)



and inflammatory cell infiltration.

 Gene and Protein Expression: Homogenize tissue samples for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines such as IL-17A, IL-17F, IL-22, and IL-23.

#### **IL-23-Induced Psoriasis Model**

This model involves the intradermal injection of recombinant IL-23, which directly stimulates the IL-23/Th17 axis, a key pathway in psoriasis. This model is particularly useful for studying the direct effects of therapeutics on this specific pathway.

- Animal Strain: C57BL/6 mice.
- Induction of Psoriasis-like Inflammation:
  - $\circ$  Administer daily intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20  $\mu$ L PBS) into the ear for 4-5 consecutive days.
- Treatment:
  - Administer Brepocitinib orally or topically once or twice daily, starting from the first day of IL-23 injection. A vehicle control group should be included.
- Endpoint Analysis:
  - Ear Thickness: Measure ear thickness daily as the primary clinical endpoint.
  - Histopathology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory infiltrate.
  - Gene and Protein Expression: Analyze ear tissue for the expression of IL-17, IL-22, and other relevant inflammatory markers.

# Visualizing the Mechanism and Workflow Signaling Pathway of Brepocitinib in Psoriasis





Click to download full resolution via product page

Caption: Brepocitinib inhibits TYK2 and JAK1 signaling pathways.

### **Experimental Workflow for In Vivo Psoriasis Models**





Click to download full resolution via product page

Caption: Workflow for preclinical in vivo psoriasis models.



### Conclusion

Brepocitinib P-Tosylate is a potent dual inhibitor of TYK2 and JAK1 with a strong preclinical rationale for its use in the treatment of psoriasis. Its in vitro activity demonstrates effective inhibition of key cytokine signaling pathways central to psoriasis pathogenesis. While specific quantitative data from in vivo psoriasis models are not yet publicly available, the established preclinical models and experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Brepocitinib and other novel therapeutic agents for this chronic inflammatory skin disease. The data gathered to date strongly support the progression of Brepocitinib into clinical development for psoriasis and other immune-mediated inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2/JAK1 Inhibitor PF-06700841 in Patients with Plaque Psoriasis: Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- To cite this document: BenchChem. [Preclinical Efficacy of Brepocitinib P-Tosylate in Psoriasis Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#preclinical-efficacy-of-brepocitinib-p-tosylate-in-psoriasis-models]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com